

# Spectroscopic Data for Ethyl cyclobut-1-ene-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl cyclobut-1-ene-1-carboxylate

Cat. No.: B3420279

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Disclaimer: Extensive searches for experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **Ethyl cyclobut-1-ene-1-carboxylate** did not yield specific results within publicly available databases and scientific literature. The requested compound is a specific isomer whose detailed characterization does not appear to be widely documented.

However, abundant spectroscopic data is available for the closely related saturated analog, Ethyl cyclobutanecarboxylate. This guide presents a comprehensive overview of the spectroscopic data and analytical protocols for this related compound, which can serve as a valuable reference for researchers in drug development and organic synthesis.

## Spectroscopic Data for Ethyl cyclobutanecarboxylate

The following tables summarize the key spectroscopic data for Ethyl cyclobutanecarboxylate, the saturated analog of the requested compound. This information provides a foundational understanding of the spectral characteristics of a similar molecular scaffold.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.12	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.95	Quintet	1H	-CH-C=O
2.20 - 1.80	Multiplet	6H	Cyclobutane ring protons
1.25	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

#### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
175.5	C=O
60.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
35.5	-CH-C=O
25.0	Cyclobutane ring CH <sub>2</sub>
18.5	Cyclobutane ring CH <sub>2</sub>
14.3	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2978	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1178	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
128	Moderate	$[M]^+$ (Molecular Ion)
100	Moderate	$[M - C_2H_4]^+$
83	Strong	$[M - OC_2H_5]^+$
55	Very Strong	$[C_4H_7]^+$

## Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of the target molecule, **Ethyl cyclobut-1-ene-1-carboxylate**, are not available. However, the following are general methodologies for the spectroscopic analysis of related small organic molecules, which would be applicable.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $CDCl_3$ , 0.5-0.7 mL) in a standard 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## Infrared (IR) Spectroscopy

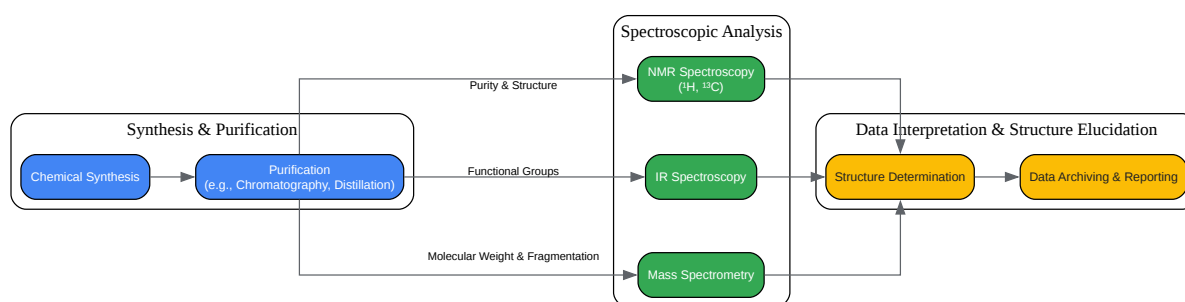
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over a range of 4000-400  $cm^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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